molecular formula C10H13N3O B1396660 2-Pyrrolidin-1-ylisonicotinamide CAS No. 1378457-21-6

2-Pyrrolidin-1-ylisonicotinamide

Cat. No. B1396660
M. Wt: 191.23 g/mol
InChI Key: UHRDNLIPOHCUAD-UHFFFAOYSA-N
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Patent
US07151118B2

Procedure details

2′-Methyl-5′-[(2-pyrrolidin-1-ylisonicotinoyl)amino]-1,1′-biphenyl-4-carboxylic acid (40 mg, 0.1 mmol), HATU (38 mg, 0.1 mmol), HOBT (13 mg, 0.1 mmol), DIPEA (52 μl), and 1-(3-aminomethyl)-4-methylpiperazine (19 mg, 0.12 mmol) were mixed in DMF (1 ml) and stirred at room temperature for 18 h. The solvent was evaporated under vacuum and the residue partitioned between DCM (5 ml) and aqueous sodium carbonate (1M, 5 ml). The organic phase was applied to a silica gel flash column and eluted with toluene/methanol (8:2, 7:3, 6:4), which after evaporation of the solvents under vacuum gave N-(6-methyl-4′-{[3-(4-methylpiperazin-1-yl)propylamino]carbonyl)}-1,1′-biphenyl-3-yl)-2-pyrrolidin-1-ylisonicotinamide (48 mg, 89%). NMR; δH [2H6]-DMSO 10.51,(1H, s), 8.68,(1H, t), 8.17,(1H, d), 7.93,(2H, d), 7.76,(1H, dd), 7.72,(1H, d), 7.42,(2H, d), 7.28,(1H, d), 7.00,(1H, d), 6.95,(1H, d), 3.43,(4H, m), 3.29,(2H, q), 2.49–2.32,(10H, m), 2.21–2.19,(6H, m), 1.94,(4H, m), 1.70,(2H, m). LCMS: retention time 2.13 min, MH+541.
Name
2′-Methyl-5′-[(2-pyrrolidin-1-ylisonicotinoyl)amino]-1,1′-biphenyl-4-carboxylic acid
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mg
Type
reactant
Reaction Step One
Name
Quantity
52 μL
Type
reactant
Reaction Step One
[Compound]
Name
1-(3-aminomethyl)-4-methylpiperazine
Quantity
19 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C=CC([NH:8][C:9](=[O:21])[C:10]2[CH:15]=[CH:14][N:13]=[C:12]([N:16]3[CH2:20][CH2:19][CH2:18][CH2:17]3)[CH:11]=2)=CC=1C1C=CC(C(O)=O)=CC=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C>CN(C=O)C>[N:16]1([C:12]2[CH:11]=[C:10]([CH:15]=[CH:14][N:13]=2)[C:9]([NH2:8])=[O:21])[CH2:20][CH2:19][CH2:18][CH2:17]1 |f:1.2|

Inputs

Step One
Name
2′-Methyl-5′-[(2-pyrrolidin-1-ylisonicotinoyl)amino]-1,1′-biphenyl-4-carboxylic acid
Quantity
40 mg
Type
reactant
Smiles
CC1=C(C=C(C=C1)NC(C1=CC(=NC=C1)N1CCCC1)=O)C1=CC=C(C=C1)C(=O)O
Name
Quantity
38 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
13 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
52 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
1-(3-aminomethyl)-4-methylpiperazine
Quantity
19 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue partitioned between DCM (5 ml) and aqueous sodium carbonate (1M, 5 ml)
WASH
Type
WASH
Details
eluted with toluene/methanol (8:2, 7:3, 6:4), which
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvents under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1(CCCC1)C=1C=C(C(=O)N)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 251%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.